molecular formula C4H8N4O B2603622 5-ethoxy-1H-1,2,4-triazol-3-amine CAS No. 87253-80-3

5-ethoxy-1H-1,2,4-triazol-3-amine

Cat. No. B2603622
CAS RN: 87253-80-3
M. Wt: 128.135
InChI Key: CGNJBRBYZRWHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1H-1,2,4-triazol-3-amine is a heterocyclic compound that consists of a 1,2,4-triazole ring substituted with an ethoxy group and an amino group . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a multi-step process. The most common synthetic methods involve intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .


Molecular Structure Analysis

The molecular formula of this compound is C4H8N4O, and its average mass is 128.133 Da . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole-dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Industrial and Analytical Applications

5-ethoxy-1H-1,2,4-triazol-3-amine and its derivatives are pivotal in the fine organic synthesis industry. They serve as raw materials for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Less known applications include the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids utilized in applied sciences, biotechnology, energy, and chemistry. These compounds' role in agriculture is notable in the mass production of insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrogen fertilizer nitrification (Nazarov et al., 2021).

Pharmaceutical and Biological Activities

The triazole derivatives, including this compound, are of great importance in the pharmaceutical field due to their structural versatility, allowing for diverse biological activities. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. Their development as new drugs for various diseases, including neglected diseases, is ongoing, with a focus on eco-friendly and sustainable synthesis methods that consider green chemistry principles (Ferreira et al., 2013).

Environmental and Material Sciences

In material science, this compound derivatives are investigated for their potential in creating proton-conducting fuel cell membranes. These membranes, based on 1H-1,2,4-triazole and its polymers, show promise for their thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. Such properties are crucial for the development of heat-resistant, plastic, and electrochemically stable proton-conducting membranes with broad applications in energy technology (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

This compound and its analogs have been evaluated as corrosion inhibitors for metals and alloys. Their effectiveness in protecting metal surfaces from corrosion, especially in aggressive media, is attributed to the formation of complex structures that prevent the metal from undergoing oxidative reactions. This application extends the utility of triazole derivatives in industrial processes, where corrosion resistance is essential for the longevity and reliability of metal components (Hrimla et al., 2021).

Mechanism of Action

properties

IUPAC Name

3-ethoxy-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJBRBYZRWHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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